molecular formula C13H11N3S B11778021 2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline

2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline

Cat. No.: B11778021
M. Wt: 241.31 g/mol
InChI Key: QKUXARGMIITLJO-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline is a heterocyclic compound that features a thiophene ring fused with a pyrazole ring and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline typically involves the condensation of thiophene derivatives with pyrazole and aniline precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, halogenated derivatives, nitro derivatives, and sulfonated compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific biological target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Thiophen-2-YL)-1H-pyrazol-5-YL)aniline is unique due to its combination of a thiophene ring, a pyrazole ring, and an aniline moiety, which imparts distinct electronic and steric properties. This unique structure allows it to interact with a variety of biological targets and participate in diverse chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

2-(5-thiophen-2-yl-1H-pyrazol-3-yl)aniline

InChI

InChI=1S/C13H11N3S/c14-10-5-2-1-4-9(10)11-8-12(16-15-11)13-6-3-7-17-13/h1-8H,14H2,(H,15,16)

InChI Key

QKUXARGMIITLJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C3=CC=CS3)N

Origin of Product

United States

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